molecular formula C13H9N3O2 B6599791 4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoicacid CAS No. 1896920-53-8

4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoicacid

Cat. No.: B6599791
CAS No.: 1896920-53-8
M. Wt: 239.23 g/mol
InChI Key: MISZMEPLLURCBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1H-Pyrazolo[3,4-b]pyridin-1-yl}benzoic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with a benzoic acid moiety at the N1 position. Pyrazolo[3,4-b]pyridines are a class of nitrogen-containing bicyclic compounds with two tautomeric forms (1H and 2H isomers), of which the 1H isomer is more prevalent in synthetic and biological studies . Over 300,000 derivatives of this scaffold have been reported, with diverse substituents at positions N1, C3, C4, C5, and C6 enabling modulation of physicochemical and biological properties . The benzoic acid group in this compound enhances solubility and provides a handle for further functionalization, making it valuable in drug discovery and materials science.

Properties

IUPAC Name

4-pyrazolo[3,4-b]pyridin-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)9-3-5-11(6-4-9)16-12-10(8-15-16)2-1-7-14-12/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISZMEPLLURCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(N=C2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Substrate Selection

A highly efficient method for constructing the pyrazolo[3,4-b]pyridine core involves the microwave-assisted reaction between N-substituted 5-aminopyrazoles (1 ) and 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione (2 ). This approach, developed by Charris-Molina et al., enables the one-step synthesis of fully substituted pyrazolo[3,4-b]pyridines bearing acetyl and carboxyl groups. The benzoic acid moiety is introduced via the isobenzofuranone ring-opening of substrate 2 , which serves as a 1,3-bis-electrophilic reagent.

Table 1: Key Reaction Parameters for Microwave-Assisted Synthesis

ParameterDetails
Starting materials5-Aminopyrazole derivatives (1 ) and substrate 2
SolventTetrahydrofuran (THF)
Temperature150°C under microwave irradiation
Reaction time30–50 minutes
Yield range49–70%
Key functional groupsAcetyl, carboxyl, and benzoic acid moieties

Mechanistic Insights

The reaction proceeds via a Michael-type addition, initiated by the nucleophilic attack of the 5-aminopyrazole’s amino group on the α,β-unsaturated carbonyl system of 2 . This step triggers isobenzofuranone ring opening, forming a β-enaminone intermediate (3 ). Subsequent cyclization and dehydration yield the pyrazolo[3,4-b]pyridine core. Isolation of intermediate 3 confirmed this pathway, with X-ray diffraction data validating the structural assignment.

Functionalization Strategies for Benzoic Acid Derivatives

Post-Synthetic Modifications

The carboxyl group in 4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid permits further functionalization. Common modifications include:

  • Esterification : Conversion to methyl or ethyl esters using alcohol solvents under acidic conditions.

  • Amidation : Coupling with amines via carbodiimide-mediated reactions.

Table 2: Functionalization Reactions and Conditions

Reaction TypeReagents/ConditionsTypical Yield
EsterificationMethanol/H<sub>2</sub>SO<sub>4</sub>, reflux85–90%
AmidationEDCI, HOBt, DMF, rt70–80%

Challenges in Direct Synthesis

Direct incorporation of the benzoic acid group during cyclocondensation is limited by the sensitivity of carboxyl groups to high-temperature conditions. To address this, protective group strategies (e.g., tert-butyl esters) are often employed, followed by deprotection using trifluoroacetic acid.

Alternative Routes via Nucleophilic Aromatic Substitution

SNAr-Based Approaches

A complementary method utilizes 2-chloro-3-nitropyridines as starting materials. This route involves:

  • Nucleophilic aromatic substitution (SNAr) : Displacement of the nitro group by hydrazine derivatives.

  • Japp–Klingemann reaction : Formation of hydrazones for subsequent cyclization.

Table 3: SNAr Reaction Optimization

ParameterOptimal ConditionImpact on Yield
NucleophilePotassium carbonateMaximizes SNAr efficiency
SolventDimethylformamide (DMF)Enhances solubility
Temperature80°CBalances rate and side reactions

Mechanistic Considerations

The SNAr pathway proceeds via a Meisenheimer complex intermediate, with the nitro group’s electron-withdrawing effect facilitating nucleophilic attack. Subsequent hydrazone cyclization forms the pyrazole ring, though competing acetyl group migration (C→N) has been observed, necessitating careful control of reaction conditions.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

  • Microwave method : Superior for rapid, one-step synthesis but limited in substrate scope due to microwave cavity size.

  • SNAr route : More adaptable to large-scale production but requires multi-step sequences.

Table 4: Method Comparison

CriterionMicrowave-AssistedSNAr-Based
Reaction steps13–4
Typical yield49–70%45–68%
Functional group toleranceModerateHigh
ScalabilityLimitedIndustrial-scale feasible

Chemical Reactions Analysis

4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, pyrazolopyridines have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N1 Position

  • 4-{3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid (CAS: 937600-04-9): This analog replaces the hydrogen at C3 with a methyl group.
  • 4-[4-(Methoxycarbonyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid (CAS: 1011400-09-1):
    The addition of a methoxycarbonyl group at C4 introduces steric bulk and electron-withdrawing effects, which may alter binding affinity in enzymatic assays .

C3 and C4 Positions

  • 6-(4-Phenylmethoxyphenyl)-1-(pyridin-4-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid (PDB ligand):
    A benzyloxy group at C6 and a pyridinylmethyl group at N1 enhance π-π stacking interactions, making this compound a potent inhibitor in structural studies .
  • 3-Methyl-4-{4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-3-isopropyl-1H-pyrazolo[3,4-b]pyridin-1-yl}benzamide (PDB: 9J0):
    Substitution with an imidazole and isopropyl group at C3/C4 improves selectivity for kinase targets, though the benzamide group reduces acidity compared to benzoic acid .

C6 Position

Physicochemical Properties

Property 4-{1H-Pyrazolo[3,4-b]pyridin-1-yl}benzoic acid 4-[4-(Methoxycarbonyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid 6-(4-Phenylmethoxyphenyl)-1-(pyridin-4-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid
Molecular Weight ~265.26* 377.83 436.46
LogP (Predicted) 1.8–2.2 3.1 4.3
Solubility (aq., pH 7.4) Moderate (benzoic acid group) Low (methoxycarbonyl and phenyl groups) Very low (bulky aromatic substituents)
Bioavailability High (balanced lipophilicity) Moderate Low

*Calculated based on molecular formula C₁₃H₉N₃O₂.

Biological Activity

Overview

4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid is a heterocyclic compound that belongs to the pyrazolopyridine family, characterized by a bicyclic structure formed from a pyrazole and a pyridine ring. This compound has gained attention for its diverse biological activities, particularly in medicinal chemistry and pharmacology, where it is being explored for potential therapeutic applications.

The compound has the following chemical characteristics:

  • IUPAC Name : 4-pyrazolo[3,4-b]pyridin-1-ylbenzoic acid
  • Molecular Formula : C13H9N3O2
  • CAS Number : 1896920-53-8

The biological activity of 4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid is largely attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various kinases involved in cell signaling pathways, which can lead to antiproliferative effects in cancer cells. The compound's mechanism involves binding to these enzymes, thereby modulating their activity and influencing downstream biological processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridines. Specifically, compounds containing this scaffold have demonstrated significant activity against various cancer cell lines:

Cancer Type Cell Line Activity
Lung CancerA549Inhibition of cell growth
Breast CancerMDA-MB-231Antiproliferative effects
Liver CancerHepG2Cytotoxicity observed
Colorectal CancerHCT116Growth inhibition
Prostate CancerLNCaPInduction of apoptosis

These findings suggest that 4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid could serve as a lead compound for developing new anticancer agents.

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

  • Anti-inflammatory Effects : Some studies indicate that pyrazolopyridines may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects : Preliminary research suggests potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Study on Antitumor Activity

A significant study published in ACS Omega evaluated the antitumor activity of various pyrazolo[3,4-b]pyridine derivatives. The results indicated that compounds similar to 4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid exhibited potent antiproliferative effects against multiple cancer types in vitro and in vivo models .

Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship (SAR) of pyrazolo[3,4-b]pyridine derivatives revealed that modifications at specific positions on the molecule significantly influence its biological activity. For instance, substituents on the benzoic acid moiety were found to enhance kinase inhibition and cytotoxicity against cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid derivatives?

  • Answer: A key approach involves condensation reactions between pyrazolo[3,4-b]pyridine intermediates and cyclic ketones (e.g., cyclohexanone) in dry benzene with thioglycolic acid, yielding spiro derivatives such as 4-(1H-pyrazolo[3,4-b]pyridin-3-yl)-1-thia-4-azaspiro[4.5]decan-3-one . Alternatively, hydrazine hydrate can react with isothiocyanates, acid chlorides, or aldehydes to form triazoles, oxadiazoles, or hydrazones, enabling diversification of the core structure .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Answer:

  • X-ray crystallography resolves crystal packing and molecular conformation, as demonstrated for pyrazolo[3,4-d]pyrimidine analogs .
  • HPLC with UV detection quantifies purity and identifies related substances, with methods validated using ammonium acetate buffers (pH 6.5) and C18 columns .
  • Differential Scanning Calorimetry (DSC) assesses thermal stability, with endothermic peaks near 270°C indicating high crystal stability .

Q. How can researchers ensure the purity of synthesized derivatives?

  • Answer: Recrystallization in solvents like acetone under reflux conditions effectively removes impurities, as shown for pyrazolo[3,4-b]pyridine-based HSP90 inhibitors . Additionally, gradient elution HPLC protocols detect degradation products at levels <0.1% .

Advanced Research Questions

Q. What strategies improve the oral bioavailability of pyrazolo[3,4-b]pyridine derivatives in preclinical studies?

  • Answer: Crystal engineering is pivotal. For example, suspending the compound in heated acetone followed by controlled cooling produces Form II crystals, which exhibit enhanced oral absorbability and stability . Structural modifications, such as introducing ethyl ester prodrugs, also improve solubility and membrane permeability .

Q. How can contradictory biological activity data across studies be reconciled?

  • Answer: Systematic structure-activity relationship (SAR) studies are essential. For instance, trifluoromethyl or chloro substituents on the pyridine ring enhance anticancer activity, while methyl groups may reduce potency . Competitive binding assays (e.g., HSP90α/β inhibition assays) and molecular docking validate target engagement, resolving discrepancies in activity .

Q. What methodologies identify the biological targets of pyrazolo[3,4-b]pyridine derivatives?

  • Answer:

  • Competitive ATP-binding assays using HSP90 isoforms (α/β) quantify inhibition potency, as demonstrated for Pimitespib, an HSP90 inhibitor with IC₅₀ values <10 nM .
  • Kinase profiling panels screen for off-target effects, ensuring selectivity .

Q. How can solubility challenges in in vitro assays be addressed?

  • Answer: Boronic acid derivatives (e.g., (1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid) enable Suzuki-Miyaura cross-coupling to introduce polar groups, enhancing aqueous solubility . Co-solvents like DMSO (≤0.1% v/v) or lipid-based nanoformulations are also effective .

Q. What experimental designs mitigate degradation during long-term stability studies?

  • Answer: Accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months) identifies degradation pathways. Lyophilization or storage in amber vials under nitrogen suppresses oxidation and hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.